

# Celestolide: An Emerging Environmental Contaminant of Concern

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## Compound of Interest

Compound Name: Celestolide

Cat. No.: B023127

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Celestolide** (CAS 13171-00-1), a synthetic polycyclic musk, has been widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, cosmetics, detergents, and air fresheners.[1] Its desirable musky, sweet, and persistent aroma has made it a popular choice in the fragrance industry.[2] However, the widespread use and subsequent release of **Celestolide** into the environment have led to its emergence as a contaminant of concern. Due to its chemical properties, **Celestolide** is persistent in the environment and has the potential to bioaccumulate in aquatic organisms, raising concerns about its ecological and potential human health impacts.[1] This technical guide provides a comprehensive overview of **Celestolide** as an environmental contaminant, focusing on its physicochemical properties, environmental fate and concentrations, ecotoxicological effects, and analytical methodologies for its detection.

## Physicochemical Properties of Celestolide

**Celestolide**, with the IUPAC name 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone, is a solid, almost white crystalline substance.[3] Its molecular formula is  $C_{17}H_{24}O$ , and it has a molecular weight of 244.37 g/mol.[3] A key property influencing its environmental behavior is its high lipophilicity, indicated by a log Kow (octanol-water partition coefficient) of 5.7.[3] This suggests a strong tendency to partition from water into fatty tissues of organisms. Its water

solubility is very low, reported as 0.015 mg/L.[3] The combination of high lipophilicity and low water solubility contributes to its persistence and bioaccumulative potential in the environment.

Table 1: Physicochemical Properties of **Celestolide**

Property	Value	Reference(s)
CAS Number	13171-00-1	[3]
Molecular Formula	C <sub>17</sub> H <sub>24</sub> O	[3]
Molecular Weight	244.37 g/mol	[3]
IUPAC Name	1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone	[3]
Appearance	Almost white crystals, solid	[3]
Odor	Musky, sweet, animal odor	[3]
Melting Point	78.5 °C	[3]
Boiling Point	304.5 °C at 101.325 kPa	[3]
Water Solubility	0.015 mg/L	[3]
Log Kow	5.7	[3]
Vapor Pressure	0.05 Pa at 21 °C	[3]
Henry's Law Constant	1.78 x 10 <sup>-2</sup> atm-cu m/mol	[3]

## Environmental Fate and Occurrence

The primary pathway for **Celestolide** to enter the environment is through the discharge of treated and untreated wastewater.[1] Due to its widespread use in personal care products, it is consistently present in domestic sewage. Conventional wastewater treatment plants (WWTPs) are often not effective in completely removing **Celestolide**, leading to its release into surface waters.[4]

Once in the aquatic environment, its hydrophobic nature causes it to adsorb to suspended particles and accumulate in sediments.[3] **Celestolide** has been detected in various

environmental compartments, including wastewater influent and effluent, sewage sludge, surface water, and sediment.

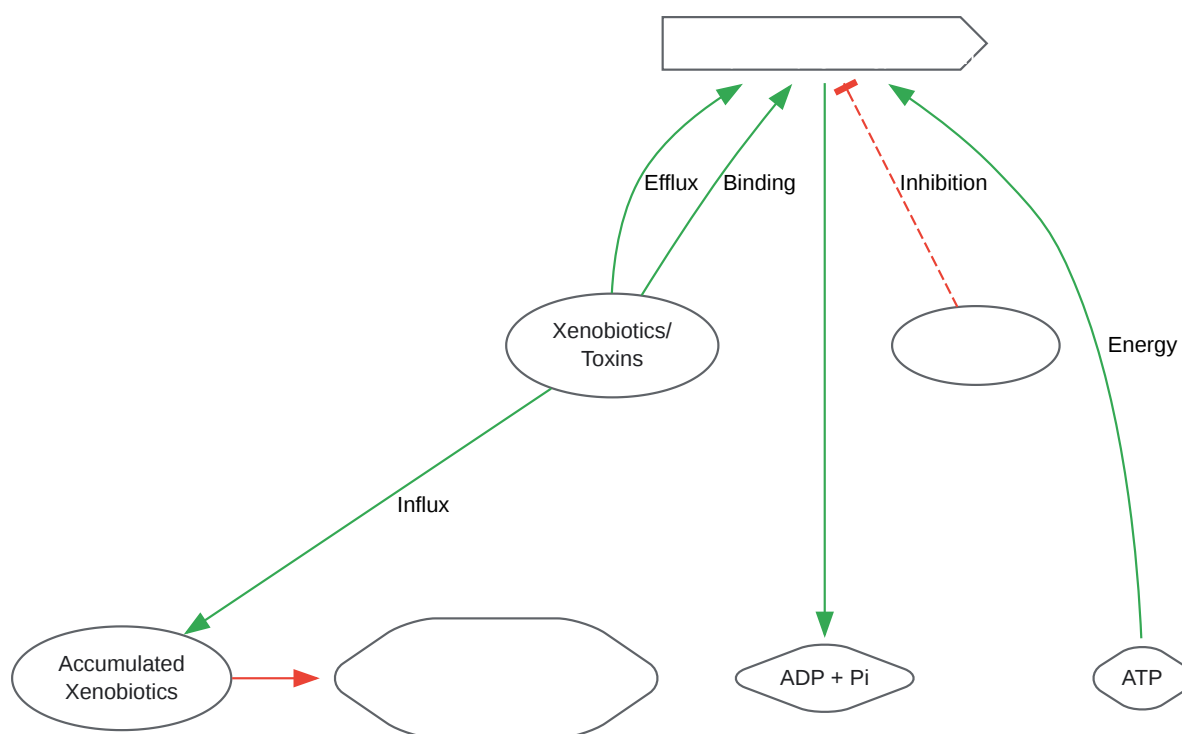
Table 2: Environmental Concentrations of **Celestolide**

Environmental Matrix	Concentration Range	Location/Study Details	Reference(s)
Wastewater Influent	<10 - 440 ng/L	UK WWTPs	[3]
Wastewater Effluent	0.01 - 0.43 µg/L (10 - 430 ng/L)	Europe and America	[4]
90th percentile: 0.17 µg/L (170 ng/L)	Germany	[4]	
Sewage Sludge	0.07 - 1100 µg/kg dry weight	Worldwide	[4]
Surface Water	Estimated: 8.5 µg/L (8500 ng/L)	Based on standard exposure modeling	[4]
Sediment	0.10 ng/g dry weight	Lake Ontario, Canada/USA	[3]
16 - 100 ng/g dry weight	Elbe and Molgora Rivers, Europe	[3]	
<0.03 µg/kg dry weight	Czech Republic streams	[3]	

## Ecotoxicological Effects and Mechanism of Action

**Celestolide** has been shown to be toxic to some aquatic organisms.[1] Studies have demonstrated its ability to inhibit the larval development of copepods at low concentrations.[1] A significant concern is its potential to bioaccumulate in aquatic life, with an estimated bioconcentration factor (BCF) of 700, suggesting a high potential for accumulation in organisms from the surrounding water.[3] While no indication of carcinogenicity to humans has been reported, there is evidence that **Celestolide** can interfere with cellular defense mechanisms.[1] [5]

A proposed mechanism of toxicity involves the inhibition of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[1] These transporters are ATP-dependent efflux pumps that play a crucial role in protecting cells by expelling a wide range of xenobiotics and toxins.[5][6] By inhibiting these pumps, **Celestolide** can increase the intracellular concentration of other harmful substances, leading to enhanced toxicity.[1]



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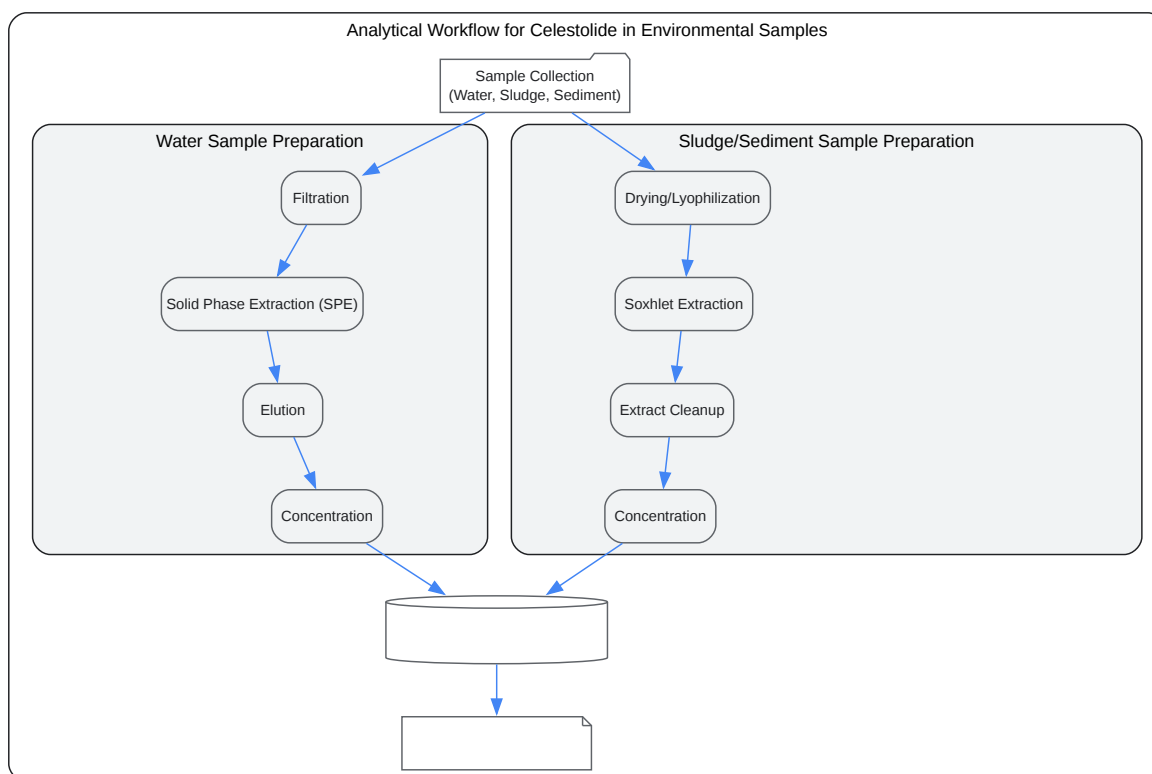
Proposed mechanism of **Celestolide**-induced toxicity via inhibition of multidrug resistance transporters.

Table 3: Ecotoxicological Data for **Celestolide**

Test Organism	Endpoint	Value	Exposure Duration	Reference(s)
Acartia tonsa (Copepod)	Inhibition of larval development	Strong inhibition observed	-	[5]
Aquatic Organisms	Bioconcentration Factor (BCF)	Estimated 700	-	[3]

## Experimental Protocols

Accurate monitoring of **Celestolide** in the environment is crucial for assessing its distribution and potential risks. The following sections provide detailed methodologies for the analysis of **Celestolide** in water and sludge/sediment samples.



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General workflow for the analysis of **Celestolide** in environmental matrices.

## Protocol 1: Determination of Celestolide in Water Samples by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)

1. Scope and Application: This method is suitable for the determination of **Celestolide** in various aqueous matrices, including wastewater influent and effluent, and surface water.

2. Materials and Reagents:

- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
- Methanol, dichloromethane, n-hexane (all HPLC or pesticide residue grade)
- Anhydrous sodium sulfate
- **Celestolide** analytical standard
- Internal standard (e.g., deuterated synthetic musk)
- Deionized water
- Glass fiber filters (0.7 µm)
- Nitrogen evaporator
- Gas chromatograph-mass spectrometer (GC-MS)

3. Procedure:

- Sample Preparation:
  - Collect a 1 L water sample in a pre-cleaned amber glass bottle.
  - Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.
  - Spike the filtered sample with a known amount of the internal standard.

- Solid-Phase Extraction:
  - Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
  - Load the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
  - After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
  - Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes.
- Elution and Concentration:
  - Elute the retained analytes from the cartridge with 2 x 5 mL of a dichloromethane/n-hexane (1:1, v/v) mixture.
  - Collect the eluate in a concentration tube.
  - Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
  - Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- GC-MS Analysis:
  - GC Conditions (example):
    - Column: DB-5ms (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness)
    - Injector Temperature: 280 °C
    - Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 10 min)
    - Carrier Gas: Helium at a constant flow of 1.0 mL/min
    - Injection Mode: Splitless
  - MS Conditions (example):
    - Ionization Mode: Electron Ionization (EI) at 70 eV
    - Source Temperature: 230 °C
    - Transfer Line Temperature: 280 °C
    - Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for **Celestolide** (e.g., m/z 229, 244).[7]

#### 4. Quality Control:

- Analyze a method blank and a spiked matrix sample with each batch of samples.
- Prepare a calibration curve using **Celestolide** standards of known concentrations.

## Protocol 2: Extraction of Celestolide from Sludge and Sediment Samples by Soxhlet Extraction

1. Scope and Application: This method is suitable for the extraction of **Celestolide** from solid matrices such as sewage sludge and sediment.

2. Materials and Reagents:

- Soxhlet extraction apparatus
- Cellulose extraction thimbles
- Anhydrous sodium sulfate (granular)
- Dichloromethane, n-hexane (pesticide residue grade)
- Copper powder (for sulfur removal, if necessary)
- Rotary evaporator
- Nitrogen evaporator
- Gas chromatograph-mass spectrometer (GC-MS)

3. Procedure:

- Sample Preparation:
  - Homogenize the sludge or sediment sample.
  - Freeze-dry or air-dry the sample to a constant weight.
  - Grind the dried sample to a fine powder.
  - Mix approximately 10 g of the dried sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
- Soxhlet Extraction:



- Place the sample mixture into a cellulose extraction thimble.
- Place the thimble into the Soxhlet extractor.
- Add 200 mL of a dichloromethane/n-hexane (1:1, v/v) mixture to the round-bottom flask.
- Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[8]
- If elemental sulfur is expected to be present in the sample, add activated copper powder to the round-bottom flask to act as a desulfurizing agent.
- Extract Cleanup and Concentration:
  - After extraction, allow the extract to cool.
  - Concentrate the extract to approximately 5 mL using a rotary evaporator.
  - Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- GC-MS Analysis:
  - Follow the GC-MS conditions as described in Protocol 1.

#### 4. Quality Control:

- Analyze a method blank and a spiked matrix sample with each batch of samples.
- The use of a surrogate standard added before extraction is recommended to assess extraction efficiency.

## Conclusion and Future Perspectives

**Celestolide** is an emerging environmental contaminant that warrants continued monitoring and research. Its persistence, bioaccumulative potential, and possible effects on aquatic organisms highlight the need for a better understanding of its long-term ecological impacts. The analytical methods detailed in this guide provide a robust framework for the quantification of **Celestolide** in various environmental compartments. Future research should focus on several key areas:

- Long-term ecotoxicological studies: More comprehensive studies are needed to evaluate the chronic effects of **Celestolide** on a wider range of aquatic organisms and at different trophic levels.
- Metabolism and degradation studies: Investigating the biotransformation and degradation pathways of **Celestolide** in different environmental matrices is crucial for understanding its

ultimate fate.

- Development of advanced treatment technologies: Research into more effective wastewater treatment technologies for the removal of **Celestolide** and other persistent organic pollutants is essential to reduce their environmental input.
- Human exposure and risk assessment: Further studies are required to assess the extent of human exposure to **Celestolide** through various pathways and to evaluate any potential health risks.

By addressing these research gaps, the scientific community can develop a more complete picture of the environmental risks posed by **Celestolide** and inform the development of effective management strategies to mitigate its impact.

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